Nicaraven

Übersicht

Beschreibung

Nicaraven ist ein chemisch synthetisierter, spezifischer Radikalfänger für Hydroxylradikale. Es wurde auf sein Potenzial zur Minderung von strahleninduzierten Verletzungen und seine entzündungshemmenden Eigenschaften untersucht. This compound ist bekannt für seine Fähigkeit, Hydroxylradikale unter physiologischen Bedingungen zu fangen, und hat eine hohe Permeabilität durch die Blut-Hirn-Schranke .

Wissenschaftliche Forschungsanwendungen

Nicaraven hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Radikalfänger in verschiedenen chemischen Reaktionen eingesetzt, um unerwünschte Nebenreaktionen zu verhindern, die durch freie Radikale verursacht werden.

Biologie: this compound wurde auf seine schützenden Wirkungen gegen strahleninduzierte Verletzungen in biologischen Systemen untersucht.

Industrie: Es wird bei der Entwicklung von Strahlenschutzmitteln und anderen pharmazeutischen Anwendungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, Hydroxylradikale zu fangen. Es hemmt die Aktivierung des NF-κB-Signalwegs, der an der Entzündungsreaktion beteiligt ist. Durch Unterdrückung der Phosphorylierung von NF-κB p65, IκBα und IKKα/β reduziert this compound die Produktion von reaktiven Sauerstoffspezies und die Expression von proinflammatorischen Zytokinen . Darüber hinaus wurde gezeigt, dass es die Aktivität der Poly(ADP-Ribose)-Polymerase (PARP) hemmt, die eine Rolle bei der DNA-Reparatur und dem Zellüberleben spielt .

Wirkmechanismus

Target of Action

Nicaraven is a synthetic compound that primarily targets hydroxyl radicals and poly (ADP-ribose) polymerase (PARP) . Hydroxyl radicals are reactive oxygen species that can cause oxidative stress and damage to cells. PARP is an enzyme involved in DNA repair and programmed cell death .

Mode of Action

This compound acts as a hydroxyl radical scavenger , neutralizing these harmful radicals and reducing oxidative stress . Additionally, it inhibits the activity of PARP . By doing so, it can potentially influence the DNA repair process and cellular responses to DNA damage .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates the NF-κB and TGF-β/Smad pathways , which are involved in inflammation and fibrosis, respectively. By inhibiting these pathways, this compound suppresses the inflammatory response . It also likely attenuates the acquired radioresistance of cancers through PARP inhibition .

Result of Action

This compound’s action results in several molecular and cellular effects. It significantly induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells . Moreover, it reduces the levels of several inflammatory cytokines/chemokines in the serum and tumor .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as radiation. For instance, it has been shown to mitigate radiation-induced lung injury and attenuate the acquired radioresistance of cancers during fractionated radiotherapy . Therefore, the environment in which this compound is used can significantly impact its action and efficacy.

Biochemische Analyse

Biochemical Properties

Nicaraven plays a crucial role in biochemical reactions by scavenging hydroxyl radicals, which are highly reactive species that can cause significant cellular damage. This compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . Additionally, this compound interacts with inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing their levels in plasma .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to protect hematopoietic stem/progenitor cells from radiation-induced damage by reducing DNA oxidation and inflammatory cytokine levels . In lung cells, this compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways, thereby suppressing the inflammatory response . Furthermore, this compound has limited effects on the survival of cancer cells and tumor growth, making it a potential radioprotective agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits PARP activity, which plays a role in DNA repair and cell survival . This compound also downregulates the NF-κB and TGF-β/Smad pathways, reducing inflammation and fibrosis in irradiated tissues . Additionally, this compound induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and effective in mitigating radiation-induced damage when administered shortly after irradiation . Over time, this compound continues to protect normal tissues from radiation-induced injury, although its effects on cancer cells remain limited . Long-term studies have demonstrated that this compound can effectively reduce chronic inflammation and fibrosis in irradiated tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administered at doses of 20, 50, and 100 mg/kg effectively mitigated radiation-induced lung injury . Lower doses of this compound (20 mg/kg) were found to be particularly effective when administered shortly after irradiation . Higher doses did not significantly enhance the protective effects, indicating a threshold effect.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. It scavenges hydroxyl radicals and reduces oxidative stress in cells . This compound also interacts with enzymes involved in inflammatory responses, such as NF-κB and TGF-β, modulating their activity to reduce inflammation and fibrosis . These interactions help maintain cellular homeostasis and protect against radiation-induced damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has high permeability through the blood-brain barrier, allowing it to reach and protect neural tissues . This compound interacts with transporters and binding proteins that facilitate its distribution within cells. Its localization and accumulation in specific tissues, such as the lungs and liver, contribute to its protective effects against radiation-induced damage .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is known to localize in the nucleus, where it interacts with DNA repair enzymes such as PARP . This compound also accumulates in the cytoplasm, where it scavenges hydroxyl radicals and reduces oxidative stress . These localization patterns enable this compound to effectively protect cells from radiation-induced damage and maintain cellular homeostasis.

Vorbereitungsmethoden

Nicaraven wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Nicotinamidderivate beteiligt sind. Die Syntheseroute beinhaltet typischerweise die Reaktion von Nicotinamid mit einem geeigneten Alkylierungsmittel, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifische Temperatursteuerungen, um die gewünschte Produktausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Nicaraven unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann in Gegenwart von Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Es kann auch Reduktionsreaktionen unterliegen, insbesondere in Gegenwart von Reduktionsmitteln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Vergleich Mit ähnlichen Verbindungen

Nicaraven ist im Vergleich zu anderen Hydroxylradikalfängern einzigartig, da es eine hohe Permeabilität durch die Blut-Hirn-Schranke aufweist und den NF-κB-Signalweg spezifisch hemmt. Zu ähnlichen Verbindungen gehören:

Nicotinamid: Ein Vorläufer bei der Synthese von this compound, bekannt für seine Rolle im Zellstoffwechsel.

Poly(ADP-Ribose)-Polymerase-Inhibitoren: Verbindungen, die die PARP-Aktivität hemmen, ähnlich dem Wirkmechanismus von this compound bei der Reduzierung der Strahlenresistenz von Krebszellen.

Andere Radikalfänger: Verbindungen wie Edaravon, die ebenfalls freie Radikale fangen, aber möglicherweise unterschiedliche pharmakokinetische Eigenschaften und Wirkmechanismen aufweisen.

Die einzigartige Kombination von Radikalfängung, entzündungshemmenden Eigenschaften und hoher Permeabilität durch die Blut-Hirn-Schranke macht this compound zu einer vielversprechenden Verbindung für verschiedene therapeutische Anwendungen.

Eigenschaften

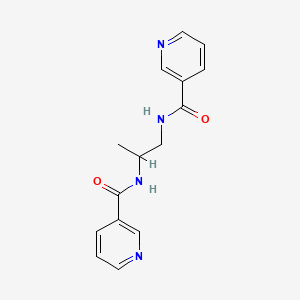

IUPAC Name |

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXBOOWDLPUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046189 | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79455-30-4, 409303-59-9 | |

| Record name | Nicaraven | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicaraven [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARAVEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARAVEN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.